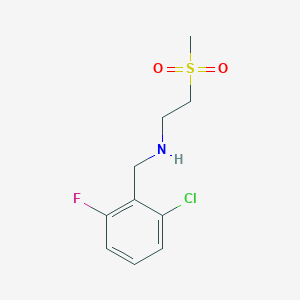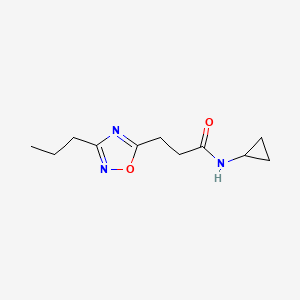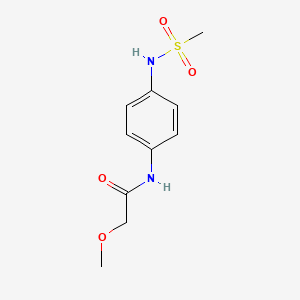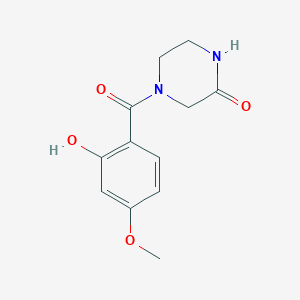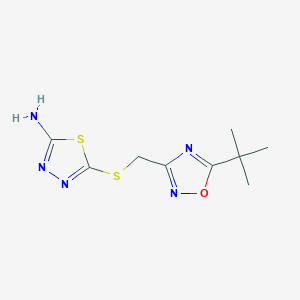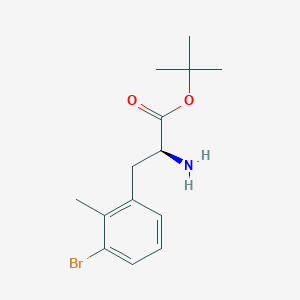
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a brominated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-methylbenzaldehyde and tert-butyl (S)-2-amino-3-hydroxypropanoate.
Formation of Intermediate: The aldehyde group of 3-bromo-2-methylbenzaldehyde is reacted with tert-butyl (S)-2-amino-3-hydroxypropanoate under acidic or basic conditions to form an intermediate.
Esterification: The intermediate is then subjected to esterification reactions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while hydrolysis can produce the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino group can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (S)-2-amino-3-(3-chloro-2-methylphenyl)propanoate
- tert-Butyl (S)-2-amino-3-(3-fluoro-2-methylphenyl)propanoate
- tert-Butyl (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoate
Uniqueness
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-10(6-5-7-11(9)15)8-12(16)13(17)18-14(2,3)4/h5-7,12H,8,16H2,1-4H3/t12-/m0/s1 |
Clé InChI |
XVHRMVBGRKVWOL-LBPRGKRZSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Br)C[C@@H](C(=O)OC(C)(C)C)N |
SMILES canonique |
CC1=C(C=CC=C1Br)CC(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



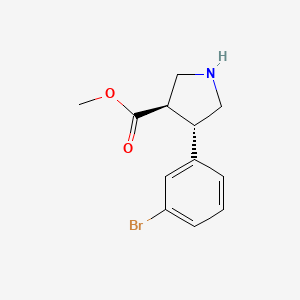

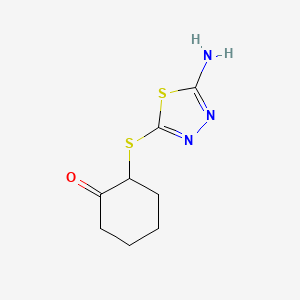
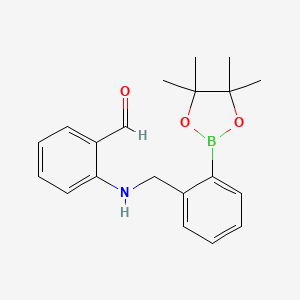
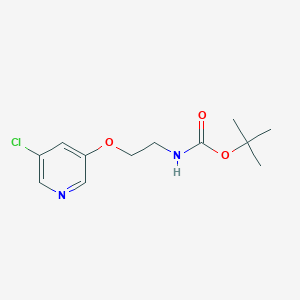
![tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14904593.png)
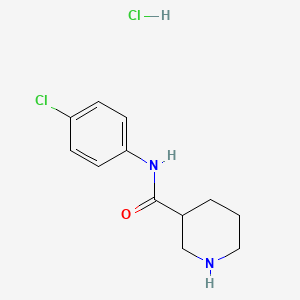
![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)
